molecular formula C16H12N4 B14447989 N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine CAS No. 74377-99-4

N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine

Cat. No.: B14447989
CAS No.: 74377-99-4
M. Wt: 260.29 g/mol
InChI Key: OCZVRTAZQFULRJ-UHFFFAOYSA-N
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Description

N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine is a heterocyclic compound that belongs to the class of pyridazinoindoles. This compound is characterized by its unique structure, which includes a pyridazine ring fused to an indole ring, with a phenyl group attached to the nitrogen atom. The presence of these rings and the phenyl group contributes to its diverse chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine typically involves the construction of the pyridazine and indole rings followed by their fusion. One common method involves the reaction of 2-aminobenzophenone with hydrazine hydrate to form the pyridazine ring, which is then fused with an indole derivative under acidic conditions . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sulfuric acid or hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the phenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in ethanol or methanol.

    Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron or aluminum chloride.

Major Products Formed

    Oxidation: Formation of N-Phenyl-5H-pyridazino[4,5-B]indol-4-one.

    Reduction: Formation of this compound derivatives with reduced functional groups.

    Substitution: Formation of halogenated or alkylated derivatives of this compound.

Mechanism of Action

The mechanism of action of N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine involves its interaction with molecular targets such as enzymes and receptors. For instance, as a PI3K inhibitor, it binds to the active site of the enzyme, blocking its activity and thereby inhibiting the PI3K/AKT/mTOR signaling pathway . This leads to the induction of apoptosis in cancer cells and the inhibition of cell proliferation.

Comparison with Similar Compounds

N-Phenyl-5H-pyridazino[4,5-B]indol-4-amine can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific structure, which combines the properties of both pyridazine and indole rings with the added influence of the phenyl group, resulting in distinct chemical reactivity and biological activity.

Properties

CAS No.

74377-99-4

Molecular Formula

C16H12N4

Molecular Weight

260.29 g/mol

IUPAC Name

N-phenyl-5H-pyridazino[4,5-b]indol-4-amine

InChI

InChI=1S/C16H12N4/c1-2-6-11(7-3-1)18-16-15-13(10-17-20-16)12-8-4-5-9-14(12)19-15/h1-10,19H,(H,18,20)

InChI Key

OCZVRTAZQFULRJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=C3C(=CN=N2)C4=CC=CC=C4N3

Origin of Product

United States

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